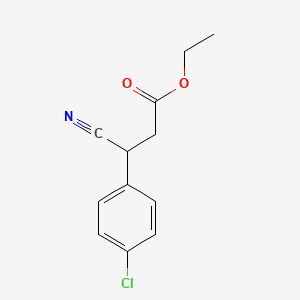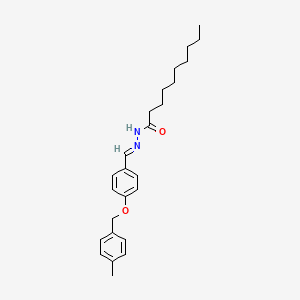![molecular formula C16H20N2 B12006489 4-[6-(4-Pyridinyl)hexyl]pyridine CAS No. 70390-45-3](/img/structure/B12006489.png)
4-[6-(4-Pyridinyl)hexyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-Pyridinyl)hexyl]pyridin ist eine organische Verbindung mit der Summenformel C16H20N2. Es ist ein Derivat von Pyridin, einer basischen heterocyclischen organischen Verbindung mit der chemischen Formel C5H5N. Pyridinderivate sind für ihre breite Palette an Anwendungen in verschiedenen Bereichen bekannt, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[6-(4-Pyridinyl)hexyl]pyridin beinhaltet typischerweise die Reaktion von 4-Brompyridin mit 6-Bromhexylamin unter basischen Bedingungen. Die Reaktion wird in Gegenwart eines Palladiumkatalysators, wie z. B. Palladium(II)acetat, und eines Liganden, wie z. B. Triphenylphosphin, durchgeführt. Das Reaktionsgemisch wird mehrere Stunden unter Rückfluss in einem geeigneten Lösungsmittel, wie z. B. Toluol, erhitzt. Das Produkt wird dann durch Säulenchromatographie gereinigt, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 4-[6-(4-Pyridinyl)hexyl]pyridin ähneln der Laborsynthese, werden jedoch auf größere Mengen skaliert. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus kann der Einsatz von umweltfreundlicheren Lösungsmitteln und Katalysatoren die Umweltbelastung der Synthese verringern.
Analyse Chemischer Reaktionen
Reaktionstypen
4-[6-(4-Pyridinyl)hexyl]pyridin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu N-Oxiden oxidiert werden.
Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Der Pyridinring kann elektrophile Substitutionsreaktionen, wie z. B. Nitrierung, Sulfonierung und Halogenierung, mit geeigneten Reagenzien und Bedingungen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid
Substitution: Salpetersäure (für die Nitrierung), Schwefelsäure (für die Sulfonierung), Halogene (für die Halogenierung)
Hauptprodukte, die gebildet werden
Oxidation: Pyridin-N-Oxide
Reduktion: Reduzierte Pyridinderivate
Substitution: Nitrierte, sulfonierte oder halogenierte Pyridinderivate
Wissenschaftliche Forschungsanwendungen
4-[6-(4-Pyridinyl)hexyl]pyridin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine Reaktivität und funktionellen Gruppen machen es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.
Medizin: Die Forschung konzentriert sich auf ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten. Ihre Fähigkeit, mit biologischen Zielen zu interagieren, macht sie zu einem Kandidaten für die Arzneimittelentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine einzigartigen Eigenschaften machen es für Anwendungen in Beschichtungen, Klebstoffen und Polymeren geeignet.
Wirkmechanismus
Der Wirkmechanismus von 4-[6-(4-Pyridinyl)hexyl]pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme, die an Krankheitsprozessen beteiligt sind, hemmen, wodurch therapeutische Wirkungen erzielt werden. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
4-[6-(4-Pyridinyl)hexyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 4-[6-(4-Pyridinyl)hexyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(3-Phenylpropyl)pyridin
- 4-(Ethylaminomethyl)pyridin
- 4-Phenylpyridin
- 4-Pyridincarbonitril
Einzigartigkeit
4-[6-(4-Pyridinyl)hexyl]pyridin ist aufgrund seiner spezifischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine längere Alkylkette und die beiden Pyridinringe unterscheiden sie von anderen Pyridinderivaten, was zu einer einzigartigen Reaktivität und potenziellen Anwendungen führt. Die Fähigkeit der Verbindung, verschiedene chemische Reaktionen einzugehen, und ihre potenziellen biologischen Aktivitäten machen sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
70390-45-3 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
4-(6-pyridin-4-ylhexyl)pyridine |
InChI |
InChI=1S/C16H20N2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h7-14H,1-6H2 |
InChI-Schlüssel |
JIBHAOWVMWFLDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCCCCCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)




![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)



![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)
